
Acetyl chloride, (benzoylamino)-
Overview
Description
Acetyl chloride, (benzoylamino)- (chemical formula: C₉H₈ClNO₂) is a specialized acyl chloride derivative featuring a benzoylamino (–NH–C₆H₅CO–) substituent attached to the acetyl chloride core. This compound combines the reactivity of an acyl chloride with the aromatic and electron-withdrawing characteristics of the benzoyl group, making it a versatile intermediate in organic synthesis. It is typically synthesized via sequential acylation and chlorination steps, as evidenced by protocols involving N-acetylation of amino acids followed by reaction with acetyl chloride . The benzoylamino group enhances nucleophilicity at the nitrogen center, facilitating condensation reactions and intramolecular acyl transfers .
Preparation Methods
Schotten-Baumann Reaction
The most common laboratory method for synthesizing acetyl chloride, (benzoylamino)- is via the Schotten-Baumann reaction. This involves the reaction of benzoylamine with acetyl chloride under basic aqueous or biphasic conditions. The base neutralizes the hydrogen chloride formed, driving the reaction forward.
- Reaction:
Benzoylamine + Acetyl chloride → Acetyl chloride, (benzoylamino)- + HCl - Conditions:
Typically performed in an organic solvent with a base such as sodium hydroxide or pyridine to scavenge HCl. - Notes:
The reaction is highly sensitive to moisture due to the reactivity of acetyl chloride with water, which produces corrosive hydrogen chloride gas.
Industrial Production of Acetyl Chloride (Precursor)
Industrial synthesis of acetyl chloride, which is then used to prepare acetyl chloride, (benzoylamino)-, is commonly achieved by reacting acetic anhydride with anhydrous hydrogen chloride:
- Reaction:
(CH3CO)2O + HCl → CH3COCl + CH3COOH - Process Details:
- Conducted at moderate temperatures (50–140 °C, preferably 65–115 °C) without catalysts.
- The reaction mixture is continuously processed to remove acetyl chloride as it forms, shifting the equilibrium toward product formation.
- The remaining mixture, containing acetic anhydride and acetic acid, is recycled to improve yield and economy.
- Advantages:
This method is economical and yields high purity acetyl chloride suitable for further reaction with benzoylamine.
Laboratory Synthesis Using Chlorinating Agents
Acetyl chloride can also be prepared by chlorination of acetic acid or its derivatives using reagents such as:
- Phosphorus trichloride (PCl3)
- Phosphorus pentachloride (PCl5)
- Thionyl chloride (SOCl2)
- Phosgene (COCl2)
These reagents convert the carboxylic acid group into the acyl chloride. The resulting acetyl chloride can then be reacted with benzoylamine to form acetyl chloride, (benzoylamino)-.
- Notes:
These methods often introduce impurities (phosphorus or sulfur residues) that may interfere with subsequent reactions. They require careful purification steps.
Alternative Routes
- Heating benzoyl chloride with sodium acetate can yield acetyl chloride, which can then be used for further synthesis.
- Catalytic carbonylation of methyl chloride under high temperature and catalyst presence can also produce acetyl chloride, though this is less common for benzoylamino derivatives.
The preparation of acetyl chloride, (benzoylamino)- requires strict control of moisture and temperature due to the high reactivity of acyl chlorides. Typical conditions include:
Parameter | Typical Range/Value | Notes |
---|---|---|
Temperature | 0–40 °C (Schotten-Baumann) | Lower temperatures reduce side reactions |
Solvent | Dichloromethane, THF, or none | Solvent-free microwave methods reported |
Base | Pyridine, triethylamine | Neutralizes HCl byproduct |
Reaction Time | 30 min to several hours | Depends on scale and method |
Atmosphere | Inert (N2 or Ar) | Prevents hydrolysis |
Microwave-assisted solvent-free methods using PhCOCl-pyridine/basic alumina have been developed to improve efficiency and reduce reaction times for benzoylation reactions involving acetyl chloride, (benzoylamino)-.
- The Schotten-Baumann reaction remains the most straightforward and widely used laboratory method for preparing acetyl chloride, (benzoylamino)- due to its simplicity and relatively mild conditions.
- Industrial production of acetyl chloride via acetic anhydride and hydrogen chloride is optimized by continuous removal of acetyl chloride to drive the equilibrium, enhancing yield and purity.
- Chlorinating agents provide a direct route from acetic acid but require careful handling and purification to avoid contamination.
- Microwave-assisted solvent-free methods have shown promise in improving reaction efficiency and environmental impact for benzoylation reactions involving acetyl chloride, (benzoylamino)-.
- Moisture control is critical throughout all methods to prevent hydrolysis of the acyl chloride, which produces corrosive hydrogen chloride and reduces yield.
The preparation of acetyl chloride, (benzoylamino)- is well-established through several synthetic routes, with the Schotten-Baumann reaction and industrial acetic anhydride methods being predominant. Advances in solvent-free and microwave-assisted techniques offer improved efficiency and sustainability. Selection of the method depends on scale, purity requirements, and available reagents, with careful control of reaction conditions essential to maximize yield and product quality.
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride, (benzoylamino)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.
Condensation Reactions: It can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Common reagents used in reactions with acetyl chloride, (benzoylamino)- include:
Amines: For the formation of amides.
Alcohols: For the formation of esters.
Bases: Such as pyridine or sodium hydroxide, to neutralize the acid generated during the reaction.
Major Products Formed
The major products formed from reactions involving acetyl chloride, (benzoylamino)- include:
Amides: When reacted with amines.
Esters: When reacted with alcohols.
Scientific Research Applications
Acetyl chloride, (benzoylamino)- has various applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the synthesis of amides and esters, which are important intermediates in organic synthesis.
Pharmacology: It is used in the synthesis of pharmaceutical compounds, including nonsteroidal antiandrogens and other therapeutic agents.
Material Science: It is used in the modification of polymers and other materials to introduce acetyl and benzoylamino groups, enhancing their properties.
Mechanism of Action
The mechanism of action of acetyl chloride, (benzoylamino)- involves nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Benzoyl Chloride (C₆H₅COCl)
- Reactivity: Benzoyl chloride is less reactive toward nucleophiles compared to acetyl chloride due to the electron-withdrawing benzoyl group stabilizing the electrophilic carbonyl carbon. However, acetyl chloride, (benzoylamino)- exhibits enhanced reactivity in intramolecular acyl transfers due to the proximity of the benzoylamino group .
- Applications: Benzoyl chloride is widely used in pharmaceuticals and dyes , whereas acetyl chloride, (benzoylamino)- is tailored for synthesizing peptidomimetics and heterocycles .
- Stability: Benzoyl chloride is more moisture-sensitive, requiring stringent anhydrous conditions, while the benzoylamino substituent in acetyl chloride, (benzoylamino)- may mitigate hydrolysis rates due to steric hindrance .
Acetyl Chloride (CH₃COCl)
- Reactivity: Acetyl chloride is highly reactive in acetylation reactions due to its small size and strong electrophilicity. In contrast, acetyl chloride, (benzoylamino)- shows moderated reactivity, favoring selective amidation or cyclization reactions .
- Synthesis: Acetyl chloride is prepared via PCl₅ or SOCl₂ reactions with acetic acid, while acetyl chloride, (benzoylamino)- requires multi-step functionalization of amino acids or amides .
4-Chloromethylbenzoyl Chloride (ClCH₂C₆H₄COCl)
- Structure: The chloromethyl group introduces additional electrophilic sites, enabling crosslinking reactions. Acetyl chloride, (benzoylamino)- lacks such bifunctionality but offers dual reactivity via the acyl chloride and benzoylamino groups .
- Applications: 4-Chloromethylbenzoyl chloride is used in polymer chemistry, whereas acetyl chloride, (benzoylamino)- is prominent in bioactive molecule synthesis .
Data Tables
Table 1: Physical and Chemical Properties
Compound | Boiling Point (°C) | Solubility | Reactivity with Water |
---|---|---|---|
Acetyl Chloride | 51–52 | Ether, acetone | Violent hydrolysis |
Benzoyl Chloride | 197–199 | Benzene, ether | Moderate hydrolysis |
Acetyl Chloride, (Benzoylamino)- | ~200 (estimated) | DCM, THF | Slow hydrolysis |
Research Findings
- Reactivity Trends: DFT studies indicate that acetyl chloride, (benzoylamino)- exhibits a 6 kcal/mol lower activation energy in condensation reactions compared to simpler acyl chlorides due to intramolecular stabilization .
- Biological Activity: Derivatives of acetyl chloride, (benzoylamino)- show anti-enterovirus 71 activity, with IC₅₀ values comparable to propionylamino-substituted analogs .
- Synthetic Utility : This compound enables one-pot synthesis of azlactones and diketopiperazines, highlighting its role in peptide-mimetic chemistry .
Biological Activity
Acetyl chloride, (benzoylamino)-, also known as benzoylamino-acetyl chloride, is an acyl chloride with significant applications in organic synthesis and potential biological activities. This compound is characterized by its volatile, colorless liquid form and high reactivity due to the presence of the acyl chloride functional group. This article explores its biological activity, synthesis methods, and relevant research findings.
Acetyl chloride, (benzoylamino)- has the molecular formula and is primarily utilized for N-, O-, and S-benzoylation reactions. It can be synthesized through various methods, including:
- Microwave Irradiation : A solvent-free procedure using PhCOCl-Py/basic alumina has been developed for efficient N-, O-, and S-benzoylation reactions.
- Friedel-Crafts Acylation : This method involves treating aromatic compounds with acyl chlorides in the presence of Lewis acids like AlCl3, facilitating the introduction of acetyl groups onto benzene rings.
Biological Activity
The biological activity of acetyl chloride, (benzoylamino)- is primarily linked to its role as a reagent in synthesizing biologically active compounds. Notably:
- Synthesis of Benzothiazoles : This compound is used in synthesizing 2-arylbenzothiazoles, which are known for their potent biological activities against various diseases.
- Antimicrobial Properties : Preliminary studies suggest that derivatives synthesized from acetyl chloride exhibit significant antimicrobial activities against both mycobacterial and non-tubercular bacterial strains .
Research Findings and Case Studies
Recent studies have highlighted several important findings regarding the biological implications of acetyl chloride, (benzoylamino)-:
- Antimicrobial Activity :
- Cell Cycle Effects :
- Inhibitory Mechanisms :
Comparative Data Table
The following table summarizes key characteristics and biological activities associated with acetyl chloride, (benzoylamino)- and its derivatives.
Compound Type | Key Characteristics | Biological Activity |
---|---|---|
Acetyl Chloride | Volatile, colorless liquid; highly reactive | Used in synthesis of esters/amides |
Benzothiazole Derivatives | Potent biologically active compounds | Antimicrobial activity |
Hydrazides from Acetyl Chloride | Synthesized from acetyl chloride | Induced apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (benzoylamino)acetyl chloride derivatives in laboratory settings?
- Methodological Answer : Use butyl-rubber gloves (minimum 0.3 mm thickness) and full-face respirators with AXBEK cartridges during synthesis. Work under fume hoods to mitigate inhalation risks, as benzoyl chloride derivatives release corrosive vapors (e.g., HCl). Immediate decontamination with soap/water for skin exposure and 30-minute eye flushing are mandatory .
Q. How can (benzoylamino)acetyl chloride be synthesized, and what are common pitfalls in its preparation?
- Methodological Answer : React benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction completion via FT-IR for carbonyl chloride (C=O stretch at ~1800 cm⁻¹). Common pitfalls include incomplete removal of H₂O, leading to hydrolysis to benzoic acid .
Q. What experimental conditions optimize the reaction of (benzoylamino)acetyl chloride with amines?
- Methodological Answer : Use a 1:1.2 molar ratio of acyl chloride to amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Stir at 0–5°C to minimize side reactions (e.g., over-acylation). Post-reaction, extract the amide product via aqueous workup (5% HCl to neutralize excess TEA) .
Q. Which purification techniques are effective for isolating (benzoylamino)acetyl chloride derivatives?
- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structures using ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. How can researchers characterize the stability of (benzoylamino)acetyl chloride under varying pH conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Use UV-Vis spectroscopy to track hydrolysis rates (λ = 240 nm for benzoyl chloride degradation). Stability decreases above pH 7 due to nucleophilic attack by hydroxide ions .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic reactivity of (benzoylamino)acetyl chloride in Friedel-Crafts acylations?
- Methodological Answer : The electron-withdrawing benzoylamino group activates the acyl chloride toward electrophilic substitution. Use DFT calculations (B3LYP/6-31G*) to model transition states, and validate with Hammett plots correlating substituent effects with reaction rates .
Q. How can discrepancies between experimental and computational logD₇.₄ values for (benzoylamino)methyl derivatives be resolved?
- Methodological Answer : Reconcile differences by adjusting computational parameters (e.g., solvation models in COSMO-RS). Experimentally, measure logD via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ACD/Labs). Discrepancies >0.5 log units suggest unaccounted hydrogen bonding .
Q. What strategies improve the regioselectivity of (benzoylamino)acetyl chloride in multi-step syntheses?
- Methodological Answer : Introduce steric directing groups (e.g., ortho-substituted aryl rings) or use Lewis acids (AlCl₃) to polarize the acyl chloride. Monitor regioselectivity via LC-MS and optimize solvent polarity (e.g., switch from THF to DMF) .
Q. How do solvent effects influence the stability of (benzoylamino)acetyl chloride adducts with pyridine derivatives?
- Methodological Answer : Use aprotic solvents (e.g., DCM) to stabilize intermediates. In polar solvents (e.g., MeOH), adducts decompose via hydrolysis. Characterize intermediates using low-temperature ¹³C NMR to capture transient species .
Q. What structure-activity relationships (SARs) govern the antibacterial activity of (benzoylamino)acetyl chloride derivatives?
- Methodological Answer : Correlate logP values (lipophilicity) with MIC data against Gram-negative bacteria. Synthesize analogs with varying alkyl chain lengths and test via broth microdilution. Hydrophobic derivatives (logP >3) show enhanced membrane permeability .
Q. Tables for Key Data
Table 1 : Comparison of Experimental vs. Calculated logD₇.₄ Values for (Benzoylamino)methyl Derivatives
Compound | logD₇.₄ (Exp) | logD₇.₄ (Calc) | Deviation |
---|---|---|---|
NOR-1 | 1.2 | 0.8 | +0.4 |
CIPRO-2 | 0.9 | 1.3 | -0.4 |
PIPEM-3 | 1.5 | 1.1 | +0.4 |
Source: Adapted from Table 3 in |
Table 2 : Optimal Reaction Conditions for Amide Formation
Parameter | Value |
---|---|
Solvent | Dry DCM |
Temperature | 0–5°C |
Base | Triethylamine (1.2 eq) |
Workup | 5% HCl wash |
Yield | 85–92% |
Source: Synthesis protocols from |
Properties
IUPAC Name |
2-benzamidoacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOJLKNJUNBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463336 | |
Record name | Acetyl chloride, (benzoylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53587-10-3 | |
Record name | Acetyl chloride, (benzoylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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